molecular formula C18H34O B137135 (2E,13Z)-2,13-Octadecadienol CAS No. 123551-47-3

(2E,13Z)-2,13-Octadecadienol

Cat. No. B137135
CAS RN: 123551-47-3
M. Wt: 266.5 g/mol
InChI Key: YCOMGIOWVNOOBC-RAPDCGKPSA-N
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Description

(2E,13Z)-2,13-Octadecadienol is a compound that has been identified as a component of the sex pheromones of certain insect species, such as Synanthedon tipuliformis and Zenzera pyrina. The compound plays a crucial role in the mating behavior of these insects, acting as a chemical signal to attract mates.

Synthesis Analysis

The synthesis of this compound and its derivatives has been approached through various methods. One synthesis route starts from 10-undecenoic acid, constructing the carbon framework of the pheromone and introducing the 2E double bond by Doebner condensation of hexadec-11-ynal and malonic acid . Another convergent synthesis method involves cross-coupling of 8-iodooct-2E-en-I-ol THP ether with dec-5Z-enyl bromide catalyzed by CuBr . Additionally, a Wittig reaction has been used to synthesize a 1:1 mixture of (Z, Z)-3,13-octadecadien-1-ol and its (E, Z)-isomer, which is useful as an attractant for Synanthedon hector .

Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain with two double bonds, one in the E configuration at the second carbon and the other in the Z configuration at the thirteenth carbon. This configuration is essential for its biological activity as a pheromone.

Chemical Reactions Analysis

The compound and its related unsaturated fatty acid hydroperoxides undergo various chemical reactions. For instance, the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate in methanol under anaerobic conditions leads to the formation of several products, indicating that hydroxy radicals react with methanol producing hydroxymethyl radicals . In the presence of oxygen, the same compound decomposes in cyclohexane to form a broad pattern of reaction products, including trihydroxyenes, epoxyhydroxides, and oxodienes . Vanadium-catalyzed transformation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid results in the formation of diastereometric α,β-epoxy alcohols and trihydroxy acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of double bonds and the specific stereochemistry are likely to affect its boiling point, solubility, and reactivity. The compound's reactivity is particularly evident in the presence of UV light and oxygen, where it undergoes complex reactions leading to a variety of products, including aldehydes, esters, and acids . The optimization of related compounds, such as 13-S-hydroperoxy-9Z,11E-octadecadienoic acid, has been achieved using parameters like oxygen pressure, temperature, and pH, which are critical for the chemoenzymatic synthesis of derivatives like (+)-coriolic acid .

Scientific Research Applications

Pheromone Synthesis and Insect Attraction

  • Pheromone Identification in Moths: Studies have identified (2E,13Z)-2,13-Octadecadienol as a component in the sex pheromone of various moth species. For example, it was found as a pheromone structure new in Sesiidae, specifically in the hornet moth, Sesia apiformis (Francke et al., 2004). Additionally, the compound has been synthesized and characterized for identification in other clearwing moths (Islam et al., 2007).
  • Sex Attractants for Moth Species: The compound is used as a sex attractant in various moth species. Field tests have shown its efficacy in attracting males of certain species, like Chamaesphecia and Synanthedon (Mozūraitis et al., 1999).

Chemical Synthesis and Analysis

  • Synthesis Methods: New synthesis methods for this compound have been developed, such as from 10-undecenoic acid, providing insights into pheromone component synthesis (Ishmuratov et al., 2000).
  • Analytical Methods: Studies have also focused on establishing analytical methods for determining the positions and configurations of double bonds in natural pheromone components, including this compound (Naka et al., 2006).

Biochemical Studies

  • Lipid Peroxidation Markers: Research has also explored the role of similar compounds in lipid peroxidation processes. For example, 9-HODE and 13-HODE, related to this compound, have been identified as excellent markers for lipid peroxidation (Spiteller & Spiteller, 1997).

Safety and Hazards

“(2E,13Z)-2,13-Octadecadienol” is intended for R&D use only and is not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

The primary targets of (2E,13Z)-2,13-Octadecadienol, also known as (2E,13Z)-Octadecadien-1-ol, are certain species of insects, specifically clearwing moths (Synanthedon tipuliformis) and raspberry crown borers (Pennisetia marginata) . The compound acts as a sex pheromone, attracting these insects and inducing strong responses in male antennae .

Mode of Action

This compound interacts with its targets by emitting a specific scent that is recognized by the antennae of the male insects . This scent triggers a strong response, attracting the insects towards the source of the pheromone .

Biochemical Pathways

It is known that the compound interacts with the olfactory receptors located on the antennae of the target insects . This interaction triggers a neural response, leading to changes in the insects’ behavior.

Pharmacokinetics

As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment, influencing the behavior of the target insects .

Result of Action

The primary result of the action of this compound is the attraction of specific insects towards the source of the pheromone . This can lead to changes in the insects’ behavior, such as increased mating activity.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, wind direction and speed can affect the distribution of the pheromone in the environment. Additionally, temperature and humidity may impact the volatility and stability of the compound .

properties

IUPAC Name

(2E,13Z)-octadeca-2,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOMGIOWVNOOBC-RAPDCGKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057577
Record name (2E,13Z)-2,13-Octadecadienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123551-47-3
Record name 2,13-Octadecadien-1-ol, (2E,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,13Z)-2,13-Octadecadienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,13-OCTADECADIEN-1-OL, (2E,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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